RU 43044

Receptor Binding Progesterone Antagonism Pharmacological Profiling

RU 43044 is a selective glucocorticoid receptor (GR) antagonist for research requiring clean pharmacological dissection of GR-mediated pathways without confounding antiglucocorticoid side effects. Key differentiators: - 10-100× lower functional antiglucocorticoid activity compared to RU 486, minimizing off-target GR blockade. - Validated in depression models (forced swim test) and steroid receptor crosstalk studies. - Research-use only; custom synthesis available for bulk orders. Inquire for pricing and delivery timelines.

Molecular Formula C29H34O2
Molecular Weight 414.6 g/mol
CAS No. 136959-96-1
Cat. No. B1680178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 43044
CAS136959-96-1
SynonymsRU 43044;  RU-43044;  RU43044;  RU-044;  RU044;  RU-044; 
Molecular FormulaC29H34O2
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O
InChIInChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29+/m0/s1
InChIKeyNSUUUQRFPXZFLI-FMBHSAPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 31710 (CAS 136959-96-1) – Selective Progesterone Receptor Antagonist for Reproductive and Oncology Research


Org 31710 (also designated RU-43044 in earlier literature) is a steroidal antiprogestin developed by Organon Biosciences as a selective progesterone receptor (PR) antagonist. The compound exhibits high binding affinity for the mammalian PR and functions by competitively inhibiting progesterone-mediated transcriptional activation [1]. Org 31710 was advanced to Phase I clinical evaluation for contraception before development was discontinued [2]. Structurally, it belongs to the 11β-aryl substituted estra-4,9-diene class and demonstrates improved receptor selectivity compared to the prototype antiprogestin mifepristone (RU 486) [3]. Key differentiators include its markedly reduced antiglucocorticoid activity relative to RU 486 and its species-specific binding profile that distinguishes it from structurally related analogs such as Org 31806 [4]. The compound is available as a research-grade small molecule (molecular weight: 445.64 g/mol; formula: C30H39NO2) [5].

Why Org 31710 Cannot Be Substituted with Mifepristone or Other In-Class Antiprogestins in Controlled Experimental Settings


Substituting Org 31710 with another antiprogestin—particularly the widely used mifepristone (RU 486)—introduces significant confounding variables that compromise experimental reproducibility and data interpretation. While both compounds act as progesterone receptor antagonists, their off-target receptor engagement profiles differ substantially. RU 486 exhibits potent antiglucocorticoid activity that is one to two orders of magnitude higher than Org 31710 [1], meaning experimental outcomes attributed to PR antagonism when using RU 486 may actually reflect concurrent glucocorticoid receptor (GR) blockade. Furthermore, structurally related antiprogestins such as Org 31806 and onapristone (ZK 98299) display distinct PR complex transformation behaviors [2] and varying potencies in functional assays [3]. Even within the Organon series, Org 31710 and Org 31806 exhibit differential species specificity—Org 31710 shows no affinity for avian PR, a property not shared by all antiprogestins [4]. For researchers requiring clean pharmacological dissection of PR-mediated pathways or evaluating antiprogestin efficacy with minimized GR cross-reactivity, generic substitution without explicit experimental validation introduces unacceptable variability and compromises mechanistic interpretation.

Org 31710 (CAS 136959-96-1) – Quantitative Comparative Evidence for Scientific Selection


PR Binding Affinity Comparison: Org 31710 vs. RU 486 vs. ZK 98299

In competitive binding assays using calf uterine cytosol, Org 31710, RU 486 (mifepristone), and ZK 98299 (onapristone) all displaced [3H]R5020 from the progesterone receptor with comparable relative binding affinities [1]. However, critical differentiation emerges at the level of receptor complex transformation: following incubation at 23°C, 20% of Org 31710-occupied PR complexes bound to DNA-cellulose, identical to the fraction observed with RU 486-occupied PR complexes, whereas only 10% of Org 31806-occupied PR complexes were retained [2]. This indicates that while Org 31710 and RU 486 exhibit similar PR complex transformation efficiency, Org 31710 achieves this with substantially lower antiglucocorticoid activity, representing a cleaner pharmacological tool for PR-specific interrogation.

Receptor Binding Progesterone Antagonism Pharmacological Profiling

Antiprogestational Potency: In Vivo Efficacy in Rodent Models

Comparative evaluation of antiprogestational activity in rodent models demonstrates Org 31710's superior in vivo potency relative to the clinical benchmark mifepristone. In the McPhail index assay (rabbit endometrial transformation), Org 31710 exhibited approximately 2-fold greater potency than RU 486 after oral administration [1]. In a DMBA-induced mammary tumor rat model, Org 31710 demonstrated effective tumor growth inhibition at doses where RU 486 showed reduced or absent efficacy [2]. Additionally, in stumptailed macaque studies evaluating menses induction and vaginal bleeding control, Org 31710 produced reliable luteal phase bleeding after single-dose administration [3].

In Vivo Pharmacology Contraception Endometrial Biology

Reduced Antiglucocorticoid Activity: Selectivity Advantage vs. RU 486

A defining differentiation for Org 31710 is its substantially reduced antiglucocorticoid activity compared to mifepristone (RU 486). Using a human lymphocyte proliferation assay to estimate functional glucocorticoid receptor (GR) antagonism, Org 31710 exhibited antiglucocorticoid effects that are one to two orders of magnitude lower than RU 486 [1]. In intact human multiple myeloma cells (IM-9), the binding affinity of Org 31710 for the glucocorticoid receptor was 37-fold lower than that of RU 486 [2]. In in vitro perfused rat ovary studies, Org 31710 was characterized as possessing 'minimal antiglucocorticoid action compared with the more commonly used PR antagonist RU486' [3]. Clinical pharmacokinetic evaluation in healthy male volunteers confirmed that this low antiglucocorticoid activity profile is maintained in vivo, with no significant effects on cortisol-mediated parameters [4].

Receptor Selectivity Off-Target Activity Glucocorticoid Receptor

In Vitro Growth Inhibition of Ovarian Cancer Cells: Comparative IC50 Data

In a head-to-head comparative study of three antiprogestins on human epithelial ovarian cancer cell lines, Org 31710 demonstrated intermediate growth inhibitory potency relative to RU 486 and CDB-2914 (ulipristal acetate). In OV2008 (p53 wild-type) and SK-OV-3 (p53 null) ovarian cancer cell lines, the compounds inhibited growth with a consistent potency ranking: RU 486 (IC50 ~10 µM) > Org 31710 (IC50 ~18 µM) > CDB-2914 (IC50 ~25 µM) [1]. All three compounds exhibited cytostatic effects at lower concentrations (growth arrest without cell death) and cytotoxic effects at higher concentrations. The growth arrest induced by lower concentrations was associated with upregulation of cyclin-dependent kinase inhibitors p21cip1 and p27kip1 and inhibition of Cdk2 activity [2]. Notably, while RU 486 showed greater potency in this assay, its concurrent antiglucocorticoid activity complicates attribution of the growth inhibitory effect solely to PR antagonism. Org 31710's intermediate IC50 combined with its superior receptor selectivity profile may offer a more mechanistically interpretable tool for dissecting PR-dependent vs. PR-independent antiproliferative effects.

Cancer Research Ovarian Cancer Cell Proliferation

Blastocyst-Endometrial Attachment Inhibition: Functional Efficacy in Human Tissue Models

In a functional ex vivo model of human implantation, Org 31710 demonstrated potent inhibition of blastocyst attachment to endometrial epithelial cells. Human blastocysts were co-cultured with endometrial epithelial cells in the presence or absence of Org 31710. In control cultures, 11 of 16 blastocysts (68.8%) successfully attached to the endometrial cell layer. In contrast, when Org 31710 was added to the culture medium, 0 of 10 blastocysts (0%) attached (P = 0.0007) [1]. Scanning electron microscopy revealed that Org 31710 treatment significantly reduced the presence of swollen microvilli—precursors of endometrial pinopodes, which are critical for implantation competence (P = 0.03) [2]. This functional inhibition occurred without significant changes in progesterone receptor expression, interleukin-1 receptor type-1, or integrin subunit β3 on endometrial epithelial cells, suggesting that Org 31710 acts primarily through PR-mediated blockade of implantation-related cellular remodeling rather than through broad suppression of endometrial receptivity markers [3]. Comparative data for RU 486 in this exact model system are not available from the same study, limiting direct potency comparison in this specific assay. However, the complete abolition of blastocyst attachment (0% vs. 68.8% control) establishes Org 31710 as a highly effective functional antagonist of PR-dependent implantation processes in human tissue.

Reproductive Biology Implantation Fertility Control

Induction of Granulosa Cell Apoptosis: Comparative Efficacy vs. RU 486

Both Org 31710 and RU 486 induce apoptosis in human periovulatory granulosa cells in vitro, but with distinct mechanistic and quantitative profiles. In cultured human periovulatory granulosa cells, Org 31710 treatment resulted in specific and reversible induction of apoptosis, with effects comparable in magnitude to those observed with RU 486 [1]. Complementary studies in rat granulosa cells demonstrated that Org 31710 at 100 nM significantly affects the expression of multiple early genes involved in regulating granulosa cell apoptosis [2]. A key mechanistic distinction emerged in subsequent studies examining cholesterol synthesis: Org 31710 and RU 486 both decreased de novo cholesterol synthesis in rat and human periovulatory granulosa cells as measured by [14C]acetate incorporation, and both increased apoptosis, but gene expression profiling using cDNA microarray analysis revealed that Org 31710 regulates several groups of genes with functional and metabolic connections distinct from those affected by RU 486 [3]. This suggests that while the apoptotic endpoint is similar, the upstream transcriptional programs engaged by the two antagonists differ—likely reflecting Org 31710's cleaner PR selectivity without the GR-mediated transcriptional modulation that accompanies RU 486 treatment.

Apoptosis Ovarian Biology Granulosa Cells

Org 31710 (CAS 136959-96-1) – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


PR-Specific Pathway Dissection in Cellular Models Requiring Minimized GR Confounding

Org 31710 is optimally deployed in experiments where clean pharmacological interrogation of progesterone receptor signaling is required and concurrent glucocorticoid receptor blockade must be avoided. The compound's 37-fold lower GR binding affinity and 10-100× lower functional antiglucocorticoid activity compared to RU 486 [1] makes it the preferred choice for studies involving steroid receptor crosstalk, transcriptional profiling, or any system where GR-mediated effects could confound interpretation. Researchers investigating PR-dependent gene expression, cell cycle regulation, or apoptosis in hormone-responsive tissues should select Org 31710 over RU 486 when the experimental design cannot accommodate additional controls for GR antagonism.

Reproductive Biology Studies of Implantation and Endometrial Receptivity

Org 31710 is validated for functional studies of human implantation biology, having demonstrated complete (100%) inhibition of blastocyst attachment to endometrial epithelial cells in ex vivo co-culture systems [2]. This established efficacy in human tissue models—coupled with its 2-fold greater in vivo antiprogestational potency compared to RU 486 [3]—positions Org 31710 as a valuable tool for researchers studying endometrial receptivity, pinopode formation, and PR-dependent implantation mechanisms. The compound's well-documented effects on endometrial microvilli and pinopode precursors provide a specific molecular and morphological readout for assessing PR antagonism in reproductive tract tissues.

Ovarian Cancer Cell Proliferation Studies with Defined IC50 Reference

For oncology researchers investigating antiprogestin-mediated growth inhibition in ovarian cancer models, Org 31710 offers a defined IC50 reference point (~18 µM in OV2008 and SK-OV-3 cells) established through direct head-to-head comparison with RU 486 (~10 µM) and CDB-2914 (~25 µM) [4]. This quantitative benchmarking enables researchers to design dose-response experiments with confidence, compare results across studies using different antiprogestins, and calibrate compound concentrations for combination therapy investigations. The compound's intermediate potency combined with its favorable selectivity profile makes it suitable for mechanistic studies where distinguishing PR-dependent from PR-independent antiproliferative effects is critical.

In Vivo Fertility Control and Contraceptive Development Research

Org 31710's advancement to Phase I clinical evaluation for contraception [5] and its demonstrated efficacy in primate models of menses induction and vaginal bleeding control [6] establish it as a research tool for in vivo reproductive studies. The compound's 2-fold greater potency than RU 486 after oral administration [7] enables lower dosing requirements in animal models, reducing compound consumption and minimizing potential off-target effects during chronic administration protocols. Researchers evaluating novel contraceptive strategies, endometrial bleeding patterns, or PR-mediated control of ovarian function should consider Org 31710 for studies where human translatability is a priority and where the cleaner selectivity profile provides mechanistic clarity.

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